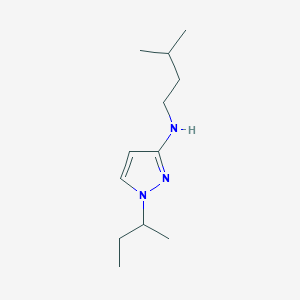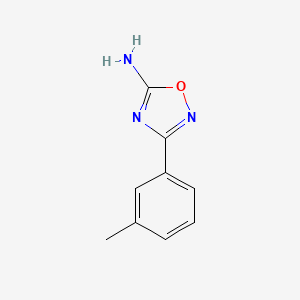![molecular formula C11H14F3N5 B11733976 1,3-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11733976.png)
1,3-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimetil-N-{[1-(2,2,2-trifluoroetil)-1H-pirazol-4-il]metil}-1H-pirazol-4-amina es un compuesto orgánico sintético caracterizado por su estructura única, que incluye un grupo trifluoroetil unido a un anillo de pirazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1,3-dimetil-N-{[1-(2,2,2-trifluoroetil)-1H-pirazol-4-il]metil}-1H-pirazol-4-amina típicamente implica la reacción de 1,3-dimetil-1H-pirazol-4-carbaldehído con 1-(2,2,2-trifluoroetil)-1H-pirazol-4-amina bajo condiciones específicas. La reacción se lleva a cabo a menudo en presencia de una base, como carbonato de potasio, y un solvente como dimetilformamida (DMF). La mezcla se calienta para facilitar la formación del producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el producto final con alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
1,3-dimetil-N-{[1-(2,2,2-trifluoroetil)-1H-pirazol-4-il]metil}-1H-pirazol-4-amina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse usando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: El grupo trifluoroetil puede sustituirse con otros grupos funcionales utilizando reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio.
Sustitución: Nucleófilos como aminas, tioles o haluros.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos correspondientes, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
1,3-dimetil-N-{[1-(2,2,2-trifluoroetil)-1H-pirazol-4-il]metil}-1H-pirazol-4-amina tiene varias aplicaciones de investigación científica:
Química medicinal: Se investiga su potencial como farmacóforo en el diseño de fármacos, particularmente por su capacidad para interactuar con objetivos biológicos.
Ciencia de materiales: La estructura única del compuesto lo convierte en un candidato para el desarrollo de nuevos materiales con propiedades específicas, como una mayor estabilidad térmica o características electrónicas.
Estudios biológicos: Se utiliza en estudios para comprender su interacción con enzimas y receptores, proporcionando información sobre sus posibles aplicaciones terapéuticas.
Mecanismo De Acción
El mecanismo de acción de 1,3-dimetil-N-{[1-(2,2,2-trifluoroetil)-1H-pirazol-4-il]metil}-1H-pirazol-4-amina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo trifluoroetil mejora su afinidad de unión y especificidad, lo que le permite modular las vías biológicas de manera efectiva. El compuesto puede inhibir o activar ciertas enzimas, lo que lleva a los efectos terapéuticos deseados .
Comparación Con Compuestos Similares
Compuestos similares
1,3-dimetil-1H-pirazol-4-amina: Carece del grupo trifluoroetil, lo que da como resultado diferentes propiedades químicas y biológicas.
1-(2,2,2-trifluoroetil)-1H-pirazol-4-amina: Estructura similar pero sin la sustitución dimetil en el anillo de pirazol.
Unicidad
1,3-dimetil-N-{[1-(2,2,2-trifluoroetil)-1H-pirazol-4-il]metil}-1H-pirazol-4-amina es única debido a la presencia de ambos grupos dimetil y trifluoroetil, que confieren reactividad química y actividad biológica distintas. Esta combinación mejora su potencial como compuesto versátil en diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C11H14F3N5 |
|---|---|
Peso molecular |
273.26 g/mol |
Nombre IUPAC |
1,3-dimethyl-N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H14F3N5/c1-8-10(6-18(2)17-8)15-3-9-4-16-19(5-9)7-11(12,13)14/h4-6,15H,3,7H2,1-2H3 |
Clave InChI |
WHDGAJWZIYPGNQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1NCC2=CN(N=C2)CC(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11733906.png)
![tert-butyl N-[3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B11733912.png)

![2-[4-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11733930.png)
![(2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-[(propan-2-yl)amino]butan-2-ol](/img/structure/B11733934.png)


![N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11733950.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733960.png)

![[3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11733969.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733983.png)
